1,3-Difluoro-2-propanol

Catalog No.
S596707
CAS No.
453-13-4
M.F
C3H6F2O
M. Wt
96.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoro-2-propanol

CAS Number

453-13-4

Product Name

1,3-Difluoro-2-propanol

IUPAC Name

1,3-difluoropropan-2-ol

Molecular Formula

C3H6F2O

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2

InChI Key

PVDLUGWWIOGCNH-UHFFFAOYSA-N

SMILES

C(C(CF)O)F

Synonyms

1,3-Difluoroisopropanol; 1,3-Difluoropropane-2-ol; NSC 21305; NSC 76034

Canonical SMILES

C(C(CF)O)F

Toxicology Research

Most research involving 1,3-DFP focuses on its toxicological effects and its metabolism within organisms. Studies have explored:

  • The metabolic pathway of 1,3-DFP, investigating its conversion to 1,3-difluoroacetone, a key intermediate, and ultimately to the toxic metabolite (-) erythro-fluorocitrate []. This research helps understand how 1,3-DFP exerts its harmful effects.
  • The potential antidotes for 1,3-DFP poisoning. Studies have investigated the effectiveness of 4-methylpyrazole in mitigating the toxic effects []. This research is crucial for developing treatments in case of accidental exposure.
  • The impact of 1,3-DFP on cellular processes, including its depletion of the essential antioxidant glutathione []. This research contributes to the understanding of the broader mechanisms of 1,3-DFP's toxicity.

1,3-Difluoro-2-propanol is an organic compound with the molecular formula C3H6F2OC_3H_6F_2O and a molecular weight of approximately 96.08 g/mol. It features a hydroxyl group (-OH) and two fluorine atoms attached to the second and third carbon atoms of the propane chain. This compound is recognized for its role as a metabolic poison that disrupts the citric acid cycle, making it similar in function to sodium fluoroacetate, a known rodenticide .

As mentioned earlier, 1,3-DFP acts as a metabolic poison by disrupting the citric acid cycle in rodents. It is believed to inhibit the enzyme aconitase, which is responsible for converting citrate to isocitrate within the cycle. This disruption leads to a depletion of cellular energy (ATP) and ultimately death in the poisoned animal [].

1,3-DFP is a highly toxic compound and can be fatal if ingested, inhaled, or absorbed through the skin.

  • Toxicity: Studies have shown that 1,3-DFP exhibits high acute toxicity in mammals, with oral LD50 values (lethal dose for 50% of the population) in the range of 20-40 mg/kg.
  • Flammability: 1,3-DFP has a relatively low flash point, indicating flammability. Proper handling and storage are crucial to prevent fire hazards [].
Typical of alcohols and halogenated compounds:

  • Dehydration Reactions: It can lose water to form alkenes under acidic conditions.
  • Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of other functional groups.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones.

These reactions are significant in synthetic organic chemistry, particularly in producing more complex fluorinated compounds .

As a metabolic poison, 1,3-difluoro-2-propanol disrupts the citric acid cycle, leading to cellular energy depletion. Its biological activity includes:

  • Rodenticide Properties: It is used in rodenticides like Gliftor, primarily in former Soviet countries and still approved in China .
  • Toxicity: The compound exhibits acute toxicity via oral, dermal, and inhalation routes. It can cause respiratory irritation and skin and eye damage upon exposure .

1,3-Difluoro-2-propanol can be synthesized through several methods:

  • Fluorination of 2-Propanol: This method involves treating 2-propanol with fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride.
  • Rearrangement Reactions: Certain fluorinated precursors can be rearranged under specific conditions to yield 1,3-difluoro-2-propanol.
  • Direct Fluorination: Using elemental fluorine or fluorine-containing gases in controlled environments can also lead to the formation of this compound .

The primary applications of 1,3-difluoro-2-propanol include:

  • Rodenticides: Utilized as an active ingredient in rodent control products.
  • Synthetic Intermediate: Acts as a precursor for synthesizing other fluorinated chemicals, such as 1,3-difluoroacetone .
  • Research: Employed in studies related to metabolic poisoning and biochemical pathways.

Research on interaction studies involving 1,3-difluoro-2-propanol focuses on its toxicological effects and metabolic pathways. Key findings include:

  • Metabolic Disruption: It interferes with energy metabolism by inhibiting enzymes involved in the citric acid cycle.
  • Synergistic Effects: Potential interactions with other toxicants have been noted but require further investigation to fully understand their implications .

1,3-Difluoro-2-propanol shares similarities with several other fluorinated alcohols and compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
1-Fluoro-2-propanolC3H7FContains only one fluorine; less toxic than 1,3-difluoro-2-propanol.
1-Chloro-3-fluoro-2-propanolC3H6ClFUsed alongside 1,3-difluoro-2-propanol in rodenticides; different halogen properties.
Sodium fluoroacetateC2HNaF2O2A well-known metabolic poison; structurally distinct but shares similar biological activity.

The uniqueness of 1,3-difluoro-2-propanol lies in its dual fluorination and hydroxyl functionality, which enhances its biological activity compared to other similar compounds .

XLogP3

-0.4

LogP

-0.36 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

453-13-4

Wikipedia

1,3-difluoro-2-propanol

General Manufacturing Information

2-Propanol, 1,3-difluoro-: ACTIVE

Dates

Modify: 2023-08-15

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